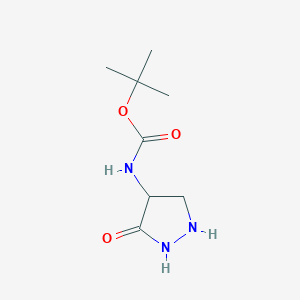

tert-Butyl (3-oxopyrazolidin-4-yl)carbamate

Description

tert-Butyl (3-oxopyrazolidin-4-yl)carbamate is a carbamate-protected heterocyclic compound featuring a pyrazolidinone core. This structure combines a bicyclic amine scaffold with a tert-butoxycarbonyl (Boc) protecting group, rendering it valuable in medicinal chemistry for intermediate synthesis. The Boc group enhances stability during reactions, enabling selective functionalization of the amine moiety.

Properties

IUPAC Name |

tert-butyl N-(3-oxopyrazolidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKRXICHSSNONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-oxopyrazolidin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazolidinone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acylation and Ring-Closing Reactions

This compound undergoes acylation followed by cyclization to form pyrazolidinone derivatives. In one protocol, N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a mixed acid anhydride. Subsequent condensation with benzylamine in anhydrous ethyl acetate yields tert-butyl (3-oxopyrazolidin-4-yl)carbamate (93.1% yield) .

Key Conditions

-

Solvent: Anhydrous ethyl acetate

-

Temperature: 0–15°C

-

Molar ratios:

-

N-Boc-D-serine : i-BuOCOCl : benzylamine = 1 : 1.1–1.5 : 1.1–1.5

-

-

Reaction time: 3–5 hours

Phase-Transfer Catalyzed Alkylation

The hydroxyl group in the pyrazolidinone scaffold undergoes methylation via phase-transfer catalysis (PTC). Using tetrabutylammonium bromide (TBAB) as a catalyst and methyl sulfate as the alkylating agent, the reaction proceeds under basic conditions (KOH) to yield a methoxy derivative .

Example Protocol

| Component | Quantity | Role |

|---|---|---|

| Compound I | 57.0 g | Substrate |

| TBAB | 1.5 g | Catalyst |

| Methyl sulfate | 73 g | Alkylating agent |

| KOH (50% solution) | 61.1 g | Base |

| Solvent | Ethyl acetate | Reaction medium |

Outcome

-

Yield: 92.4%

-

Temperature: 0–5°C

Cu(I)-Catalyzed [3+2] Cycloadditions

This compound participates in stereoselective cycloadditions with azomethine imines under Cu(I) catalysis. Optimized conditions involve CuI and Hünig’s base in acetonitrile, producing diastereomeric pyrazolidin derivatives .

Optimized Reaction Parameters

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110°C | 50 | 73 |

| Dioxane | 100°C | 50 | 65 |

| THF | 66°C | 50 | 15 |

Key Observations

-

Toluene enhances yield due to better solubility of intermediates.

-

Diastereomers are chromatographically separable.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to release the free amine. This step is critical for further functionalization in drug synthesis .

Procedure

-

Reagents: TFA (10 equiv), triethylsilane (scavenger)

-

Solvent: Dichloromethane

-

Time: 1–2 hours at room temperature

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous Boc-protected amines undergo Suzuki coupling with aryl boronic acids. For example, tert-butyl bis(4-bromophenyl)carbamate reacts with (4-(hexyloxy)phenyl)boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl products (73% yield) .

General Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene or dioxane

Mechanistic Insights

-

Cycloadditions : The reaction proceeds via a Cu(I)-stabilized transition state, favoring endo selectivity .

-

Alkylation : Phase-transfer catalysts facilitate interfacial reactions between aqueous KOH and organic-phase substrates .

This compound’s reactivity and modularity make it invaluable in synthesizing pharmaceuticals and agrochemicals. Further studies could explore enantioselective variants of these reactions.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "tert-Butyl (3-oxopyrazolidin-4-yl)carbamate":

Antibacterial Agents:

- γ-Lactam Pyrazolidinones: A study reported a novel γ-lactam pyrazolidinone that targets penicillin-binding proteins (PBPs) and includes a siderophore component to help it enter the periplasm of multidrug-resistant Gram-negative bacteria . The molecule, called γ-lactam YU253434, also called 1 , is stable against hydrolysis by all four classes of β-lactamases .

- PBP Binding: The pyrazolidinone targets the PBP3 enzyme. The study showed that compound 1 inhibited bocillin’s ability to fluorescently label the protein, with an IC50 of 2.5 μM, which is comparable to doripenem .

Other Research Areas:

- C-H Amidation of Indoles: A photocatalyzed protocol was developed to access direct C–H amidation of indoles using a tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate . This method was used to prepare a number of aminoindoles with good regioselectivity and a wide substrate scope under mild conditions .

- ** বিরোধী-amyloidogenic Agent:** The M4 compound tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl inhibited amyloidogenesis in an in vivo model after scopolamine administration . M4 can act as both β-secretase and an acetylcholinesterase inhibitor, preventing amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxopyrazolidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with analogous tert-butyl carbamates:

Pharmacological and Physicochemical Properties

- Solubility: The pyrazolidinone backbone may reduce aqueous solubility compared to pyrrolidine or pyridine analogs due to increased hydrophobicity .

- Bioactivity : While direct data are absent, structurally related Boc-protected amines are used in anticancer and antiviral scaffolds. For example, tert-butyl (3-fluoropyridin-4-yl)carbamate derivatives exhibit kinase inhibitory activity .

Analytical Characterization

- NMR Data : Analogous compounds (e.g., tert-butyl (3-fluoropyridin-4-yl)carbamate) show characteristic Boc signals at δ 1.4–1.5 ppm (9H, s) and carbonyl peaks near δ 155 ppm in ¹³C NMR .

- Melting Points : tert-Butyl carbamates with aromatic substituents (e.g., pyridinyl) typically exhibit higher melting points (>120°C) compared to aliphatic derivatives .

Biological Activity

Tert-butyl (3-oxopyrazolidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazolidinone ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:

Research indicates that compounds containing a pyrazolidinone scaffold exhibit various biological activities, including antibacterial and anti-inflammatory effects. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's.

- Antioxidant Properties : Certain studies suggest that these compounds can reduce oxidative stress markers, potentially protecting neuronal cells from damage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazolidinone compounds. For instance, γ-lactam pyrazolidinones have shown effectiveness against multidrug-resistant Gram-negative bacteria by targeting penicillin-binding proteins (PBPs) . While specific data on this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been investigated. In vitro studies demonstrated that certain pyrazolidinone derivatives could protect astrocytes from amyloid-beta-induced toxicity by modulating inflammatory responses . This mechanism may be relevant for this compound, considering its structural attributes.

Case Studies and Research Findings

- Neuroprotective Studies :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (3-oxopyrazolidin-4-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or carbamate formation. For example, sodium azide or amines can react with tert-butyl chloroformate under mild conditions to form the carbamate linkage. Acidic (HCl) or basic (NaOH) hydrolysis may follow to isolate intermediates . Yield optimization requires precise control of temperature (20–50°C), solvent polarity (e.g., THF or DCM), and stoichiometry of reagents like potassium tert-butoxide (KOtBu) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

X-ray crystallography (using SHELX programs for refinement) and spectroscopic methods (NMR, IR, HRMS) are essential. For crystallographic analysis, SHELXL refines small-molecule structures with high resolution, while ORTEP-III visualizes thermal ellipsoids . NMR signals for the tert-butyl group typically appear at ~1.3 ppm (¹H) and 28–30 ppm (¹³C), while the 3-oxopyrazolidine moiety shows carbonyl peaks at 170–175 ppm (¹³C) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

The compound is susceptible to hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding amines and CO₂. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the 3-oxopyrazolidine core, aiding in rational modifications. Molecular docking (using AutoDock Vina) evaluates binding affinities to targets like enzymes or receptors, prioritizing derivatives with lower ΔG values .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Conflicting NMR or IR signals may arise from tautomerism in the pyrazolidinone ring. Variable-temperature NMR and 2D-COSY experiments clarify dynamic equilibria. Comparative X-ray studies (using SHELXTL) differentiate regioisomers by bond lengths and angles .

Q. How does the compound’s stereochemistry impact its role as a chiral building block in asymmetric synthesis?

Enantioselective synthesis via chiral catalysts (e.g., Jacobsen’s thiourea) or enzymatic resolution can isolate (R)- or (S)-configured derivatives. Polarimetry and chiral HPLC (Chiralpak columns) confirm enantiomeric excess (>95% ee) for applications in peptidomimetics or organocatalysis .

Methodological Recommendations

- Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) and TWINABS for twinned crystals .

- Synthetic Scalability : Employ flow chemistry for multi-step reactions to improve reproducibility and reduce side products .

- Bioactivity Screening : Combine SPR (Surface Plasmon Resonance) and MALDI-TOF for rapid target identification and mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.